Disperse Orange 13

Description

Contextualization of Disperse Dyes in Advanced Materials Science

Disperse dyes are a class of non-ionic, water-insoluble colorants originally developed in the 1920s for dyeing hydrophobic synthetic fibers like cellulose (B213188) acetate, and later, polyester (B1180765) and nylon. aatcc.orgcolorfuldyes.com Their application mechanism involves dispersion in an aqueous bath, from which the fine dye particles adsorb onto the fiber surface and subsequently diffuse into the polymer matrix. taylorandfrancis.comresearchgate.net While the textile industry remains the primary consumer of disperse dyes, their unique chemical structures and properties have garnered significant interest in the field of advanced materials science. nih.govmdpi.com

The core structure of many disperse dyes, particularly azo dyes which constitute a major subgroup, features conjugated aromatic systems. researchgate.netmdpi.com This inherent electronic structure makes them candidates for applications beyond coloration. Researchers are exploring their use in technologies such as dye-sensitized solar cells (DSSCs), nonlinear optics, and functional coatings. researchgate.netrsc.orgresearching.cn In DSSCs, for instance, dye molecules act as photosensitizers, absorbing light and initiating the process of converting solar energy into electrical energy. rsc.orgscispace.comespublisher.com The efficiency of these cells is highly dependent on the molecular engineering of the dye, with efficiencies over 13% being achieved through the development of novel sensitizers. rsc.orgscispace.com Furthermore, the incorporation of disperse dyes into polymer matrices can create materials with specific optical properties, suitable for applications in photonics and optoelectronics, such as optical data storage and switching. researchgate.netresearching.cn The study of functional azo dyes is a growing area of research, with investigations into their use in organic solar cells and as components in other advanced materials. researchgate.netiwaponline.com

Rationale for Dedicated Academic Inquiry into Disperse Orange 13

This compound, a diazo dye, has become a focal point of dedicated academic inquiry due to a combination of its intrinsic properties and its potential for modification to suit advanced applications. Its chemical structure lends itself to good photothermal stability, a desirable characteristic for materials subjected to light and heat. uobasrah.edu.iq

A significant area of research for this compound is in the field of nonlinear optics. researching.cnuobasrah.edu.iq Studies have shown that it exhibits a notable nonlinear refractive index (n₂) and thermo-optical coefficient (dn/dT). uobasrah.edu.iq These properties are crucial for applications in devices like optical limiters and all-optical switches. researching.cnuobasrah.edu.iq In comparative studies with other disperse dyes such as Disperse Orange 3 and Disperse Orange 25, this compound has demonstrated superior nonlinear optical properties, including a larger third-order nonlinear susceptibility (χ(3)). researching.cn This makes it a more promising candidate for use in photonic devices. researching.cn

Furthermore, the molecular framework of this compound is amenable to structural modifications, allowing researchers to tune its electronic and optical properties. For example, the incorporation of thiadiazole or oxadiazole groups into the this compound molecule has been shown through theoretical calculations to enhance its properties for use in dye-sensitized solar cells. These modifications can lead to a reduced HOMO-LUMO gap and improved light absorption characteristics, which are critical for increasing the efficiency of solar cells. The energy gap of this compound has been measured to be lower than that of similar dyes like Disperse Orange 3 and 25, suggesting a more conjugated and delocalized electron system, which is advantageous for optoelectronic applications. uobasrah.edu.iq

The following tables provide a summary of the key chemical and physical properties of this compound, as well as a comparison of its optical properties with related disperse dyes.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

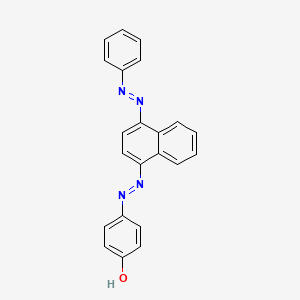

| IUPAC Name | 4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol |

| CAS Number | 6253-10-7 |

| Molecular Formula | C₂₂H₁₆N₄O |

| Molecular Weight | 352.39 g/mol |

| Appearance | Red-brown powder |

| Melting Point | 149-153 °C |

| Solubility | Soluble in ethanol, acetone, and benzene; slightly soluble in carbon tetrachloride |

Data sourced from iwaponline.com

Table 2: Comparative Optical Properties of Selected Disperse Orange Dyes

| Dye | Energy Gap (eV) at 1.0 mM | Nonlinear Refractive Index (n₂) | Third-Order Nonlinear Susceptibility (χ(3)) |

|---|---|---|---|

| Disperse Orange 3 | 2.42 | Lower | Lower |

| This compound | 2.30 | Highest | Highest |

| Disperse Orange 25 | 2.31 | Intermediate | Intermediate |

Data sourced from researching.cnuobasrah.edu.iq

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O/c27-18-12-10-17(11-13-18)24-26-22-15-14-21(19-8-4-5-9-20(19)22)25-23-16-6-2-1-3-7-16/h1-15,27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTBRYBHCBCJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064166 | |

| Record name | C.I. Disperse Orange 13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Disperse Orange 13 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6253-10-7 | |

| Record name | Disperse Orange 13 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6253-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(2-(4-(2-phenyldiazenyl)-1-naphthalenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006253107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-[2-[4-(2-phenyldiazenyl)-1-naphthalenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[[4-(phenylazo)-1-naphthyl]azo]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Molecular Architecture Engineering of Disperse Orange 13 Analogues

Advanced Synthetic Methodologies for Azo Disperse Dyes

Azo disperse dyes, a significant class of synthetic colorants, are primarily used for dyeing hydrophobic fibers like polyester (B1180765). dergipark.org.trnih.gov Their synthesis is a well-established field that continues to evolve with the introduction of advanced methodologies aimed at improving efficiency, yield, and the environmental profile of the processes. These dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic or heterocyclic structures. nih.gov The traditional and most crucial method for creating this azo linkage is the diazotization and coupling reaction sequence. nih.govirjet.net Modern advancements focus on enhancing this classic route through innovative techniques such as microwave-assisted synthesis, which offers significant improvements in reaction times and energy consumption. mdpi.com

Diazotization and Coupling Reactions in Disperse Dye Synthesis

The foundational chemistry for producing azo dyes, including Disperse Orange 13, involves a two-step process: diazotization followed by an azo coupling reaction. nih.govirjet.netdiscoveryjournals.org

Diazotization: This reaction converts a primary aromatic amine, the diazo component, into a diazonium salt. discoveryjournals.orgijirset.com The process is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). discoveryjournals.org A critical parameter for this reaction is temperature, which must be maintained between 0–5 °C to ensure the stability of the resulting diazonium salt, as these intermediates can be unstable at higher temperatures. ijirset.commdpi.comtsijournals.com The acidic medium is also crucial; it prevents the formation of amino cations (–NH₃⁺), which would reduce the electron density on the amine and hinder the necessary nucleophilic substitution. mdpi.com

Coupling Reaction: Following its formation, the diazonium salt, an electrophile, is reacted with a coupling component. ijirset.com This component is typically an electron-rich nucleophile, such as a phenol (B47542), naphthol, or an aromatic amine. nih.govdiscoveryjournals.org For the synthesis of disperse dyes, the coupling reaction is generally conducted in a weakly acidic environment (pH 4-5), which can be maintained using a buffer like sodium acetate. mdpi.comtsijournals.com Similar to diazotization, the temperature is kept low (0–5 °C) to prevent the decomposition of the diazonium salt and to control the reaction. mdpi.comtsijournals.com The properties of the final dye, such as color and fastness, are significantly influenced by the chemical nature of both the diazo and coupling components. mdpi.com For instance, the presence of electron-withdrawing groups on the diazo component and electron-donating groups on the coupling component is a common strategy to achieve specific shades and performance characteristics. emerald.com

The general scheme for the synthesis of a monoazo disperse dye can be summarized as follows:

Step 1: Diazotization of an aromatic amine in an acidic medium at 0-5 °C.

Step 2: Coupling of the resulting diazonium salt with an electron-rich compound (e.g., phenol or aniline (B41778) derivative) at 0-5 °C and controlled pH. irjet.net

Step 3: Precipitation and filtration of the dye product, followed by washing to remove impurities. mdpi.com

Microwave-Assisted Synthesis Approaches for this compound Derivatives

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool in chemical research, offering substantial benefits over conventional heating methods. mdpi.com This technology has been successfully applied to the synthesis of disperse dyes, leading to dramatically reduced reaction times, increased yields, and alignment with the principles of green chemistry. mdpi.comresearchgate.net

Conventional synthesis methods for disperse dyes often require long reaction times, sometimes several hours of refluxing. researchgate.netnih.gov In contrast, microwave irradiation can accomplish the same transformations in a matter of minutes. mdpi.comresearchgate.net For example, the synthesis of certain pyrazolopyrimidine disperse dyes via a one-pot, three-component reaction under microwave heating at 130 °C was completed in just 5 minutes, a significant improvement over conventional methods. mdpi.com Similarly, other azo disperse dyes have been synthesized in 20 minutes using microwave irradiation at 160 °C, compared to 6 hours with conventional heating. mdpi.com

The advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and accelerated reaction rates. mdpi.com

Higher Yields: The shorter reaction times and uniform heating often result in fewer side products and consequently higher yields of the desired dye. mdpi.comresearchgate.net

Energy Efficiency: As a green technology, microwave synthesis consumes less energy compared to traditional heating methods. mdpi.com

Environmental Benefits: This approach can reduce or eliminate the use of hazardous solvents, contributing to more environmentally benign processes. mdpi.comnih.gov

The table below compares conventional and microwave-assisted synthesis for selected disperse dyes, illustrating the efficiency gains.

| Dye Structure Class | Conventional Method Time | Microwave Method Time | Temperature (°C) | Reference |

| Pyrazolopyrimidine Dyes | - | 5 min | 130 | mdpi.com |

| Pyridine Dyes | 6 h | 20 min | 160 | mdpi.com |

| Pyridone Dyes | 4 h | - | Reflux | nih.gov |

Computational Chemistry and Molecular Design for this compound

Computational chemistry has become an indispensable tool in the design and development of new dyes. By using theoretical models, researchers can predict the properties and performance of dye molecules before they are synthesized in the laboratory. researchgate.net This predictive capability accelerates the design process, reduces experimental costs, and provides deep insights into the molecular-level factors that govern dye performance. For this compound and its analogues, computational methods like Density Functional Theory (DFT) are used to engineer their molecular architecture for specific applications. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. dergipark.org.trresearchgate.net It is widely employed in the study of disperse dyes to calculate various electronic and optical properties. researchgate.net These calculations are crucial for optimizing the molecular structure to achieve desired colors and performance characteristics.

Key properties calculated using DFT include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The energy difference between them, the HOMO-LUMO gap (Eg), is directly related to the dye's color; a smaller gap generally corresponds to absorption at longer wavelengths (a bathochromic or red shift). researchgate.netnih.gov

Absorption Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra of dyes. dergipark.org.trnih.gov This allows for the prediction of the maximum absorption wavelength (λmax), which determines the color of the dye. researchgate.net

Molecular Geometry: DFT is used to optimize the three-dimensional structure of the dye molecule, providing accurate bond lengths and angles. dergipark.org.tr

For example, studies on derivatives of this compound have shown that incorporating different heterocyclic units like thiadiazole, thiophene, and oxadiazole into the molecular structure can modify the HOMO-LUMO gap and shift the absorption maxima, thereby tuning the dye's color and electronic properties for applications like dye-sensitized solar cells. researchgate.net Theoretical calculations using DFT with the B3LYP functional and 6-31G(d) basis set have been employed to analyze these structural modifications. researchgate.net

Elucidation of Structure-Performance Relationships in this compound Design

Understanding the relationship between a dye's molecular structure and its performance is critical for rational design. Computational and experimental studies work in tandem to establish these relationships. The performance of a disperse dye is determined by factors such as its color strength (K/S), color fastness (to light, washing, and rubbing), and its interaction with the fiber. nih.gov

Structural modifications can have a profound impact on performance. For instance, the introduction of different substituent groups on the aromatic rings of an azo dye can alter its electronic properties and, consequently, its dyeing behavior. nih.govacs.org DFT calculations can reveal how these substituents affect the molecule's electron density distribution, dipole moment, and energy levels. nih.gov

Key findings from structure-performance relationship studies include:

Electron-Withdrawing vs. Electron-Donating Groups: The type and position of substituent groups influence the dye's color and fastness properties. Electron-withdrawing groups on the diazo component and electron-donating groups on the coupling component are a common structural motif in high-performance disperse dyes. emerald.com

Dye-Fiber Interactions: The stability of the dye on the fiber is related to intermolecular forces. Molecular modeling can help visualize and quantify these interactions. A good correlation has been found between calculated properties, such as a narrower band gap and enhanced electrophilic/nucleophilic reactivity, and improved dyeing performance, including higher color intensity and better fastness. nih.govacs.org

Molecular Planarity: The planarity of the dye molecule can affect its absorption characteristics and its ability to pack effectively within the polymer chains of the fiber, which influences fastness properties.

Molecular Modeling for Predictive Synthesis of this compound Variants

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For this compound, modeling is employed to design novel variants with enhanced properties, guiding synthetic efforts toward the most promising candidates. researchgate.netresearchgate.net

This predictive approach involves several steps:

Virtual Design: New dye structures are designed in silico by modifying the backbone of this compound or related azo dyes.

Property Prediction: Computational methods, primarily DFT and TD-DFT, are used to predict key properties of the virtual molecules, such as their λmax, HOMO-LUMO gap, and solubility parameters. researchgate.net

Candidate Selection: Based on the predicted properties, the most promising dye structures are selected for laboratory synthesis.

A recent study developed a predictive model for the maximum absorption wavelength of mono-azo orange disperse dyes using quantum chemical calculations. researchgate.net The model first optimized the molecular conformations using DFT, calculated the Gibbs free energy to determine the most stable structures, and then performed excited-state calculations to predict the UV-visible absorption spectra. The model's predictions for λmax were found to be within a 6% error rate compared to experimental values, demonstrating its utility as a technical reference for designing new dyes. researchgate.net Such predictive models help to streamline the development of new this compound variants with tailored absorption performance, contributing to more efficient and sustainable innovation in dye chemistry. researchgate.net

Environmental Mobility and Persistence of Disperse Orange 13 in Aquatic Ecosystems

Environmental Fate and Distribution Mechanisms

The environmental distribution of Disperse Orange 13 is largely governed by its physicochemical properties, particularly its low water solubility and high affinity for organic matter. scbt.comcanada.ca When released into aquatic systems, it is not expected to remain in the water column but rather to partition to sediment and sludge. canada.ca

This compound is considered to be hydrolytically stable, meaning it does not readily break down in water. scbt.com This stability, a desirable characteristic for a dye, contributes to its persistence in the environment. scbt.com Studies on similar disperse dyes have shown no significant decomposition even at elevated temperatures, suggesting that hydrolysis is a negligible degradation pathway under typical environmental conditions. canada.ca

Due to its hydrophobic nature and low water solubility, this compound has a significant tendency to adsorb onto suspended particles and bottom sediments in aquatic ecosystems. scbt.comcanada.ca This process is a key mechanism for its removal from the water column. canada.ca The adsorption of disperse dyes onto sediments can be influenced by factors such as the organic matter content of the sediment and the presence of other chemicals. mst.dk The equilibrium of this adsorption can be described by a partition coefficient, similar to the mechanism by which these dyes color fabrics. scbt.com While some of this binding may be reversible, a portion is expected to bind irreversibly, leading to its burial in the sediment. canada.ca

Table 1: Physicochemical Properties of this compound Relevant to Environmental Fate

| Property | Value/Description | Implication for Environmental Fate |

| Water Solubility | 0.00022 - 0.345 mg/L canada.ca | Low solubility promotes partitioning from water to other environmental compartments like sediment. canada.ca |

| Log Kow | 4.58 (read-across) canada.ca | Indicates a high potential for adsorption to organic matter and bioconcentration. scbt.com |

| Vapour Pressure | Negligible scbt.com | Volatilization from water surfaces is not an expected fate process. scbt.com |

| Hydrolytic Stability | Stable scbt.com | Resistant to breakdown by water, leading to environmental persistence. scbt.com |

Hydrolytic Stability Considerations in Environmental Media

Bioconcentration Potential and Trophic Transfer Studies

The high octanol-water partition coefficient (Kow) of this compound suggests a potential for bioconcentration in aquatic organisms. scbt.comsmolecule.com Bioconcentration is the process by which a chemical is absorbed by an organism from the surrounding water to a concentration higher than that in the water.

However, experimental data on the bioaccumulation of azo disperse dyes often show lower values than what is predicted by models based on Kow. scbt.com The molecular size of these dyes may limit their uptake by organisms. scbt.com A screening assessment by the Government of Canada concluded that while this compound may persist in the environment, it is not expected to accumulate in or directly harm organisms. canada.ca

Studies on benthic invertebrates, which are in direct contact with potentially contaminated sediments, are crucial for understanding the bioaccumulation of hydrophobic compounds like this compound. nih.gov Research on the toxicity of this compound to the infaunal organisms Hexagenia spp. and Tubifex tubifex in spiked-sediment exposures indicated that the parent compound appeared to degrade readily under the test conditions. nih.gov This suggests limited persistence of the parent molecule, although the toxicity of any degradation products remains a consideration. nih.gov

Table 2: Summary of Ecotoxicological Data for this compound

| Organism | Endpoint | Result | Reference |

| Hexagenia spp. | 21-day IC25 (growth) | Less toxic than Disperse Yellow 7 | nih.gov |

| Tubifex tubifex | 28-day IC25 (reproduction) | 1.3 to 11.8 μg/g (for a group of disperse dyes including DO13) | nih.gov |

Mechanistic Investigations of Disperse Orange 13 Degradation

Oxidative Degradation Pathways

The oxidative degradation of Disperse Orange 13 involves the chemical breakdown of the dye molecule through the action of oxidizing agents. This section delves into the kinetics of this process and the identification of the resulting byproducts.

Kinetic Studies of Oxidative Decolorization of this compound

Kinetic studies on the oxidative decolorization of this compound have been conducted using various oxidants in an acidic medium. Research has shown that the decolorization process follows a specific reaction order and is influenced by the concentration of both the dye and the oxidizing agent.

One study investigated the kinetics of oxidative decolorization of this compound using chloramine-T (CAT) and bromamine-T (BAT) in an acid medium at 298 K. ijltemas.inresearchgate.net The reaction was monitored spectrophotometrically at a wavelength of 427 nm. The study found that under pseudo first-order conditions, where the oxidant concentration was much higher than the dye concentration, the reaction followed first-order kinetics with respect to both the oxidant and this compound. ijltemas.inresearchgate.net The order of the reaction with respect to the acid (HClO4) was fractional. ijltemas.inresearchgate.net

The rate of oxidation was observed to be approximately two times faster with BAT compared to CAT. ijltemas.inresearchgate.net This difference is attributed to the higher electrophilicity of Br+ ions compared to Cl+ ions and the different van der Waal's radii of bromine and chlorine. ijltemas.in The stoichiometry of the reaction was determined to be 1:4, meaning one mole of this compound reacts with four moles of the oxidant. ijltemas.inresearchgate.net

The following table summarizes the key kinetic parameters from the study:

| Oxidant | Reaction Order (Oxidant) | Reaction Order (this compound) | Reaction Order (HClO4) | Relative Rate |

| Chloramine-T (CAT) | 1 | 1 | Fractional | 1x |

| Bromamine-T (BAT) | 1 | 1 | Fractional | ~2x |

Identification and Characterization of Oxidation Products and Reaction Intermediates

The breakdown of this compound through oxidation results in the formation of several smaller molecules. Identifying these products and any transient intermediates is crucial for understanding the degradation pathway.

In studies involving the oxidation of this compound with N-halo-p-toluenesulfonamides (like CAT and BAT), the final oxidation products have been identified through GC-MS analysis. ijltemas.in The primary identified products indicate a cleavage of the azo bond, a characteristic feature of azo dye degradation.

While specific intermediate products for this compound are not extensively detailed in the provided search results, the degradation of similar azo dyes provides insights. For instance, the oxidation of other azo dyes often proceeds through the formation of unstable intermediates like phenyldiazene (B1210812) derivatives which then break down further. ohsu.edu In the case of Disperse Red 13, oxidation led to the identification of products such as 2-chloro-4-nitro-benzamine and 4-nitro-benzamine, suggesting the breakdown of the molecule at the azo linkage and subsequent modifications to the aromatic rings. researchgate.netnih.gov

Photolytic and Photocatalytic Degradation Processes

Photolytic and photocatalytic methods utilize light to initiate the degradation of this compound. These processes can be enhanced by the presence of a photocatalyst, which accelerates the reaction rate.

Development of Advanced Photocatalysts for this compound Remediation

The development of efficient photocatalysts is a key area of research for the environmental remediation of dyes like this compound. These materials, when activated by light, generate highly reactive species that can break down the complex dye molecules.

A novel starch-modified NiCrMn-layered double hydroxide (B78521) composite has been synthesized and tested for the photocatalytic degradation of Reactive Orange 13, a dye with structural similarities to this compound. mdpi.com This composite, prepared via coprecipitation, demonstrated significant photocatalytic activity under sunlight. mdpi.com Characterization techniques revealed that the incorporation of starch improved the surface area and other properties of the photocatalyst. mdpi.com The final composite was found to be mesoporous with a specific surface area of 2.5 × 10² m²/g. mdpi.com

Another area of development involves the use of bismuth-based nanostructured photocatalysts. beilstein-journals.org Materials like BiFeO3 are effective in the visible-light region due to their narrow bandgap, allowing them to be activated by direct sunlight. beilstein-journals.org Modifications such as doping with other metals can enhance their photocatalytic activity by increasing the specific surface area and narrowing the bandgap further. beilstein-journals.org

The following table highlights some advanced photocatalysts and their properties:

| Photocatalyst | Synthesis Method | Key Properties | Target Dye |

| Starch-modified NiCrMn-LDH | Coprecipitation | Mesoporous, 2.5 × 10² m²/g surface area | Reactive Orange 13 |

| BiFeO3 nanoparticles | Chemical co-precipitation | Narrow bandgap, visible-light active | Methyl Orange |

| Ag@AgCl/ZnO on glass plate | - | Reusable | Methyl Orange, Methylene Blue |

Influence of Environmental Parameters on Photodegradation Kinetics

The efficiency of photolytic and photocatalytic degradation of this compound is significantly influenced by various environmental parameters, including pH, initial dye concentration, and light intensity.

pH: The pH of the solution plays a crucial role in the photodegradation process. For instance, in the photocatalytic degradation of Reactive Orange 13 using a starch-modified NiCrMn-LDH composite, the maximum degradation efficiency was observed at a pH of 3. mdpi.com This is because the surface charge of the photocatalyst and the ionization state of the dye molecule are pH-dependent, affecting the adsorption of the dye onto the catalyst surface, which is often a prerequisite for efficient degradation. mdpi.comhilarispublisher.com

Initial Dye Concentration: The initial concentration of the dye can affect the photodegradation rate. Generally, an increase in dye concentration leads to a decrease in the degradation efficiency. mdpi.com This is attributed to the "inner filter effect," where a higher concentration of dye molecules absorbs a significant amount of light, preventing it from reaching the photocatalyst surface. mdpi.com Additionally, at high concentrations, the formation of dye aggregates can reduce the surface area available for photocatalytic reaction.

Light Intensity: The intensity of the light source directly influences the rate of photocatalysis. An increase in light intensity generally leads to an increase in the degradation rate because more photons are available to excite the photocatalyst, leading to the generation of more reactive hydroxyl radicals. semanticscholar.orgresearchgate.net However, this effect may level off at very high intensities.

The following table summarizes the general influence of these parameters on photodegradation:

| Parameter | General Effect on Degradation Rate | Rationale |

| pH | Varies with photocatalyst and dye; often optimal at acidic pH | Affects surface charge of photocatalyst and dye ionization, influencing adsorption. mdpi.comhilarispublisher.com |

| Initial Dye Concentration | Decreases with increasing concentration | Inner filter effect and reduced light penetration. mdpi.com |

| Light Intensity | Increases with increasing intensity (up to a point) | More photons available for catalyst excitation and radical generation. semanticscholar.orgresearchgate.net |

Biodegradation Mechanisms of this compound

Biodegradation involves the breakdown of this compound by microorganisms. This process is often slower than chemical methods and is highly dependent on the specific microorganisms and environmental conditions.

Disperse dyes like this compound are generally considered to be not readily biodegradable due to their low water solubility and complex aromatic structure. scbt.com Their hydrophobic nature leads to a high potential for adsorption onto sediments. scbt.commst.dk

The primary pathway for the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). scbt.com This is often the initial step in the breakdown process, leading to the formation of aromatic amines. These amines may be further degraded under aerobic conditions. openbiotechnologyjournal.com Some aerobic bacteria can utilize azo dyes as their sole source of carbon and nitrogen. ijcmas.com

Enzymes such as laccases, peroxidases, and azoreductases play a crucial role in the microbial degradation of azo dyes. ijcmas.com Laccases, for example, can degrade azo dyes through a non-specific free-radical mechanism, which can prevent the formation of toxic aromatic amines. ijcmas.com In some cases, the biodegradation of disperse dyes can lead to the formation of potentially harmful intermediates. For example, the degradation of some phenylazo-substituted dyes has been shown to produce benzene. ohsu.edu

The following table lists the enzymes involved in azo dye biodegradation and their general function:

| Enzyme | General Function in Azo Dye Degradation |

| Azoreductase | Reductive cleavage of the azo bond. ijcmas.com |

| Laccase | Non-specific free-radical oxidation, can prevent formation of toxic amines. ijcmas.com |

| Peroxidase | Oxidation of the dye molecule. ohsu.edu |

Comparative Analysis of Anaerobic and Aerobic Bioremediation Strategies

The bioremediation of the azo dye this compound is a complex process, with outcomes that are highly dependent on the metabolic conditions, particularly the presence or absence of oxygen. Research into both anaerobic and aerobic strategies has revealed distinct mechanisms and efficiencies in breaking down this compound.

Under anaerobic conditions, the primary mechanism for the degradation of this compound is the reductive cleavage of the azo bond (-N=N-). This process is generally rapid and leads to the decolorization of the dye, as the chromophoric azo linkage is broken. This reduction transforms the parent dye molecule into smaller, colorless, but potentially hazardous aromatic amines. For instance, the anaerobic degradation of this compound results in the formation of 2-amino-4-nitrophenol (B125904) and 4-amino-N,N-diethylaniline. While effective for initial color removal, anaerobic treatment alone is often insufficient as it leads to the accumulation of these aromatic amine intermediates, which can be more toxic than the original dye.

In contrast, aerobic degradation strategies are generally less effective at cleaving the azo bond directly. The electron-withdrawing nature of the azo group makes the molecule less susceptible to oxidative attack by aerobic microorganisms. However, aerobic conditions are crucial for the complete mineralization of the aromatic amines produced during the anaerobic phase. Aerobic bacteria possess oxygenase enzymes that can hydroxylate and subsequently cleave the aromatic rings of compounds like 2-amino-4-nitrophenol and 4-amino-N,N-diethylaniline, ideally converting them into less harmful substances such as carbon dioxide and water.

Therefore, a sequential or combined anaerobic-aerobic treatment system is often proposed as the most effective strategy for the complete bioremediation of this compound and other azo dyes. The initial anaerobic stage achieves rapid decolorization by breaking the azo bond, and the subsequent aerobic stage addresses the toxicity of the resulting aromatic amines, leading to their complete degradation.

Table 1: Comparison of Anaerobic and Aerobic Degradation of this compound

| Feature | Anaerobic Degradation | Aerobic Degradation |

| Primary Mechanism | Reductive cleavage of the azo bond. | Oxidative degradation of aromatic rings. |

| Decolorization Efficiency | High and rapid. | Low to moderate for the parent dye. |

| Key Reactants | Azo dye molecule. | Aromatic amine intermediates. |

| Primary Byproducts | Aromatic amines (e.g., 2-amino-4-nitrophenol, 4-amino-N,N-diethylaniline). | Potentially CO2, H2O, and biomass. |

| Overall Goal | Decolorization. | Complete mineralization and detoxification. |

| Limitation | Accumulation of potentially toxic aromatic amines. | Inefficient cleavage of the azo bond in the parent dye. |

Role of Microbial Enzymes in Azo Bond Reduction and Aromatic Amine Degradation

The microbial degradation of this compound is facilitated by specific enzymes that catalyze the key steps of azo bond cleavage and subsequent aromatic amine breakdown. The enzymatic processes differ significantly between anaerobic and aerobic conditions.

In anaerobic environments, the key enzymes responsible for the decolorization of azo dyes are azoreductases . These enzymes are found in a wide variety of anaerobic and facultative anaerobic bacteria. Azoreductases catalyze the reductive cleavage of the azo linkage, using electron donors such as NADH or NADPH to transfer electrons to the azo bond, thereby breaking it. This reduction is a non-specific process, allowing a single enzyme to act on a wide range of azo dye structures. The result of this enzymatic action on this compound is the formation of its constituent aromatic amines. The efficiency of azoreductase is often enhanced under anaerobic conditions because oxygen can compete as an electron acceptor, inhibiting the reductive process.

Following the initial anaerobic reduction, the degradation of the resulting aromatic amines requires a different set of enzymes, typically found in aerobic microorganisms. Key enzymes in this aerobic phase include monooxygenases and dioxygenases . These enzymes introduce oxygen atoms into the aromatic rings of the amine intermediates, making them unstable and susceptible to ring cleavage. For example, enzymes like aminophenol oxygenases can degrade aminophenols, which are common intermediates of azo dye reduction. Another important class of enzymes involved in the aerobic degradation of dye intermediates are laccases , which are multi-copper oxidases that can oxidize a broad range of phenolic compounds and aromatic amines. While laccases can sometimes contribute to the initial decolorization of certain azo dyes, their primary role is in the detoxification and degradation of the aromatic byproducts.

The synergistic action of anaerobic azoreductases and aerobic oxygenases/laccases forms the biochemical basis for combined anaerobic-aerobic treatment systems, ensuring both decolorization and complete mineralization of azo dyes like this compound.

Table 2: Key Enzymes in the Bioremediation of this compound

| Enzyme Class | Metabolic Condition | Primary Function | Substrate(s) |

| Azoreductase | Anaerobic | Reductive cleavage of the azo bond (-N=N-). | This compound (parent dye). |

| Monooxygenases/Dioxygenases | Aerobic | Hydroxylation and cleavage of aromatic rings. | Aromatic amines (e.g., 2-amino-4-nitrophenol). |

| Laccase | Aerobic | Oxidation of phenolic compounds and aromatic amines. | Aromatic amines and other phenolic intermediates. |

Nanoparticle-Enhanced Degradation of Azo Dyes including this compound Analogues

In addition to biological methods, advanced oxidation processes (AOPs) utilizing nanoparticles have emerged as a promising technology for the degradation of recalcitrant azo dyes, including analogues of this compound. These methods often offer faster degradation rates compared to conventional techniques. The high surface-area-to-volume ratio and reactive surface sites of nanoparticles make them effective catalysts or adsorbents in dye removal processes.

Various types of nanoparticles, including metal oxides (e.g., TiO₂, ZnO, Fe₂O₃), noble metals (e.g., Ag, Au), and bimetallic or composite nanoparticles, have been investigated for their efficacy in degrading azo dyes. The degradation mechanism can vary depending on the type of nanoparticle used.

One common mechanism is photocatalysis , where semiconductor nanoparticles like titanium dioxide (TiO₂) or zinc oxide (ZnO) are used. When irradiated with light of sufficient energy (typically UV or visible light), these nanoparticles generate electron-hole pairs. The highly reactive holes can directly oxidize the dye molecules or react with water to produce hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. These radicals can attack the chromophoric azo bond and subsequently mineralize the aromatic intermediates.

Another approach involves the use of zero-valent iron (ZVI) nanoparticles. ZVI acts as a strong reducing agent, capable of reductively cleaving the azo bond in a manner analogous to anaerobic microbial reduction but often at a much faster rate. The large surface area of nano-ZVI provides numerous reactive sites for the dye molecules to adsorb and react.

Recent research has also focused on composite nanomaterials, which can enhance degradation efficiency. For example, decorating a semiconductor nanoparticle with a noble metal can improve charge separation and reduce electron-hole recombination, thereby increasing photocatalytic activity. Similarly, combining different metal oxides can create synergistic effects that lead to more efficient degradation of azo dye analogues over a wider range of conditions. These nanoparticle-based systems offer a potent alternative for treating wastewater containing persistent dyes like this compound.

Table 3: Common Nanoparticles for Azo Dye Degradation

| Nanoparticle Type | Degradation Mechanism | Key Reactive Species | Target Bond/Structure |

| Titanium Dioxide (TiO₂) | Photocatalysis | Hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂⁻•) | Azo bond, aromatic rings |

| Zinc Oxide (ZnO) | Photocatalysis | Hydroxyl radicals (•OH) | Azo bond, aromatic rings |

| Zero-Valent Iron (nZVI) | Chemical Reduction | Fe⁰ (acts as electron donor) | Azo bond |

| Silver (Ag) Nanoparticles | Catalytic Reduction/Photocatalysis | Surface-mediated electron transfer | Azo bond |

Advanced Toxicological and Genotoxicological Assessment of Disperse Orange 13

In Vitro Cytotoxicity Studies on Mammalian Cell Lines

In vitro studies using mammalian cell lines have been crucial in evaluating the cytotoxic potential of Disperse Orange 13. Research has shown that this azo dye can induce cytotoxic effects in various biological assays, raising concerns about its safety in applications such as textiles and its potential environmental impact. smolecule.com

Hepatotoxicity Assessment in HepG2 Cell Models

The human hepatoma cell line, HepG2, is a widely used model for assessing the liver-specific toxicity of chemical compounds due to its metabolic capabilities. researchgate.netnih.gov Studies have demonstrated that this compound exhibits hepatotoxic effects in these cells. researchgate.netnih.govtandfonline.com The dye has been shown to induce cytotoxicity in HepG2 cells, indicating potential harm to liver cells upon exposure. researchgate.netnih.govtandfonline.com

Research comparing the effects of this compound with other disperse dyes, such as Disperse Red 1 and Disperse Red 13, has provided further insights. While Disperse Red 1 showed deleterious effects in both monolayer and 3D cultures of HepG2 cells, and Disperse Orange 1 only reduced mitochondrial activity after 72 hours in a monolayer, this compound demonstrated a more pronounced and rapid cytotoxic effect. researchgate.netnih.govtandfonline.com

Perturbations in Mitochondrial and Dehydrogenase Activity

Mitochondrial and dehydrogenase activity are key indicators of cellular health and metabolic function. This compound has been found to negatively impact both of these in HepG2 cells. researchgate.netnih.govtandfonline.com

Specifically, this compound was observed to decrease mitochondrial activity at all tested time points (24, 48, and 72 hours) in both standard monolayer and more complex 3D cell cultures. researchgate.netnih.govtandfonline.com This consistent reduction in mitochondrial function highlights the dye's potential to interfere with cellular energy production.

Furthermore, a significant decrease in dehydrogenase activity was noted after 72 hours of exposure to this compound in both monolayer and 3D HepG2 cultures. researchgate.netnih.govtandfonline.com At a concentration of 40 µg/ml, the dehydrogenase activity was reduced to approximately 64% in monolayer cultures and 67% in 3D cultures. tandfonline.com

Effects of this compound on HepG2 Cells

| Parameter | Exposure Time | Cell Culture Model | Observed Effect | Reference |

|---|---|---|---|---|

| Mitochondrial Activity | 24, 48, 72 hours | Monolayer & 3D | Decreased | researchgate.netnih.govtandfonline.com |

| Dehydrogenase Activity | 72 hours | Monolayer & 3D | Decreased to ~64-67% at 40 µg/ml | tandfonline.com |

Genotoxicity and Mutagenicity Evaluations

This compound has been the subject of research to determine its potential to cause genetic damage. Studies have indicated that this compound possesses mutagenic properties, as evidenced by its ability to induce micronuclei formation in human cells. smolecule.com

Analysis of Micronuclei Frequencies in Human Lymphocytes and HepG2 Cells

Micronuclei (MN) are small, additional nuclei in a cell that contain fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronuclei is a well-established indicator of genotoxic events.

In vitro studies have demonstrated that Disperse Orange 1 can induce the formation of micronuclei in both human lymphocytes and HepG2 liver cells. researchgate.net For human lymphocytes, a dose-responsive increase in micronuclei formation was observed up to a concentration of 1.0 µg/mL. researchgate.net Similarly, in HepG2 cells, a dose-dependent increase in the frequency of micronuclei was detected, with a threshold for this increase at 2.0 µg/mL. researchgate.net These findings suggest that Disperse Orange 1 has the potential to cause chromosomal damage in human cells. smolecule.comresearchgate.net

Micronuclei Induction by Disperse Orange 1

| Cell Type | Effective Concentration for MN Induction | Reference |

|---|---|---|

| Human Lymphocytes | Up to 1.0 µg/mL (dose-responsive) | researchgate.net |

| HepG2 Cells | Starting at 2.0 µg/mL (dose-dependent) | researchgate.net |

DNA Intercalation and Molecular Interaction Studies with Double-Stranded DNA Conformations

Molecular docking simulations have been employed to investigate the interaction between Disperse Orange 1 and double-stranded DNA (dsDNA). mdpi.com These computational studies explored two primary binding modes: minor groove binding and intercalation (threading). The results indicated that both binding modes are energetically favorable for Disperse Orange 1, with binding free energies (ΔG°) of -8.23 kcal/mol for minor groove recognition and -8.18 kcal/mol for intercalation. mdpi.comresearchgate.net

In the minor groove binding mode, hydrogen bonds were the predominant form of interaction. mdpi.comresearchgate.net Conversely, the intercalative binding mode was characterized by numerous hydrophobic pi-pi stacking interactions and a smaller number of hydrogen bonds. mdpi.comresearchgate.net Electrochemical biosensor studies have also suggested that Disperse Orange 1 and its electrolytic products can interact with DNA, likely through intercalation, leading to conformational changes and damage to the DNA double helix structure. researchgate.netnih.gov

Influence of Degradation Products on Mutagenic Potential

The degradation of azo dyes, such as Disperse Orange 1, can lead to the formation of by-products that may also possess mutagenic properties. nih.govresearchgate.net Chlorination is a common method used in wastewater treatment; however, studies have shown that this process does not completely eliminate the mutagenic effects of Disperse Orange 1. nih.govcapes.gov.br

After chlorination, while the mutagenic activity of Disperse Orange 1 was reduced in the Salmonella strain YG1041, it actually increased in the TA98 strain. nih.gov Although the micronucleus test in HepG2 cells indicated that chlorination removed the mutagenic activity under the tested conditions, the comet assay revealed that the chlorinated dye remained genotoxic, albeit with a lower damage index. nih.gov Furthermore, complete mineralization of the dye through chlorination is not achieved, indicating that potentially harmful degradation products may persist. nih.gov

Dermal Sensitization and Allergic Contact Dermatitis Research

Comprehensive Patch Test Studies and Allergen Identification

This compound has been identified as a contact allergen in various dermatological studies focusing on textile dye dermatitis. Patch testing is the primary method for diagnosing allergic contact dermatitis to textile dyes. Several studies have included this compound, often as part of a broader textile dye mix (TDM), to determine the prevalence of sensitization in dermatitis patients.

Another multicenter study involving patients from Sweden and Belgium utilized a textile dye mix of eight disperse dyes at a 6.6% concentration in petrolatum. This mix included Disperse Orange 1 at 1.0%. medicaljournalssweden.se Out of 2,546 patients, 2.6% tested positive for the mix. medicaljournalssweden.se When the mix-positive patients were tested with the individual components, Disperse Orange 1 was the most frequent allergen identified, followed by Disperse Orange 3. medicaljournalssweden.se These studies highlight the importance of including Disperse Orange 1 in screening panels for textile dye dermatitis. lu.semedicaljournalssweden.senih.gov The prevalence of sensitization to disperse dyes can range from 1.4% to 5.8% in patient populations undergoing patch testing. karger.com

Table 1: Selected Patch Test Studies Investigating Disperse Orange 1 Sensitization

| Study / Location | Number of Patients | Test Preparation | Prevalence of Positive Reaction to Mix | Key Finding for Disperse Orange 1 |

|---|---|---|---|---|

| Southern Sweden lu.se | 3,325 | TDM with 8 disperse dyes (including DO1) | 1.5% | The most common dye allergen among TDM-positive patients. lu.se |

| Sweden & Belgium medicaljournalssweden.se | 2,546 | TDM 6.6% (DO1 at 1.0%) | 2.6% | The most frequent contact allergen among mix-positive patients. medicaljournalssweden.se |

| Italy nih.gov | 6,478 | 7 textile dyes (including DO3 but not DO1) | N/A | Highlights cross-reactivity patterns among different azo dyes. nih.gov |

It has been noted that standard screening patch test series may be insufficient for detecting textile dye sensitivity, necessitating the use of specific textile dye series. nih.gov Chemical analyses of the patch test preparations themselves have revealed that the concentration of the dyes can vary, and impurities are often present, which may impact test results and their interpretation across different clinics. researchgate.net

Elucidation of Immunological Response Mechanisms

The immunological mechanism of allergic contact dermatitis from disperse dyes like this compound involves a delayed-type hypersensitivity reaction (Type IV). The process is initiated when the dye molecule, acting as a hapten, penetrates the skin. numberanalytics.com Due to their chemical properties, disperse dyes can penetrate micro-cracks in the skin or damaged skin barriers. numberanalytics.com

Once in the skin, the dye molecule is generally too small to be recognized by the immune system on its own. It must first bind to endogenous skin proteins to form a hapten-protein complex. numberanalytics.com This complex is then recognized as a foreign antigen by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis. These APCs process the complex and present the antigenic epitope to naive T-lymphocytes in the regional lymph nodes, leading to the sensitization of allergen-specific T-cells. researchgate.net Upon subsequent exposure to the same dye, these sensitized T-cells become activated and release a cascade of inflammatory mediators and cytokines, resulting in the clinical manifestations of allergic contact dermatitis. numberanalytics.comresearchgate.net

A significant hypothesis in the sensitization to azo disperse dyes, including this compound, is the role of metabolism by the skin's microbiome. researchgate.netresearchgate.net Research suggests that commensal skin bacteria can metabolize disperse azo dyes through the action of azoreductase enzymes. researchgate.net This process cleaves the azo bond (-N=N-) and breaks the dye down into its constituent aromatic amines. researchgate.netresearchgate.net For Disperse Orange 1, it is hypothesized that its metabolite, p-aminodiphenylamine, is a potent sensitizer (B1316253) that readily penetrates the skin to initiate the immune response. researchgate.net This suggests that the metabolites, rather than the parent dye molecule itself, may be the primary elicitors of the allergic reaction. researchgate.net This metabolic activation is a crucial step in the bioactivation of certain disperse dyes into immunologically active substances.

Ecotoxicological Impact on Aquatic Biota

Toxicity Profiles in Benthic Invertebrate Models

This compound, as a hydrophobic azo dye, is expected to accumulate in sediment if released into aquatic environments, posing a potential risk to bottom-dwelling organisms. canada.caresearchgate.net Studies have been conducted to assess its toxicity to benthic invertebrates, which are crucial components of aquatic ecosystems.

One key study evaluated the toxicity of this compound (DO13) in spiked-sediment exposures using two benthic invertebrate models: the mayfly Hexagenia spp. and the oligochaete worm Tubifex tubifex. canada.caec.gc.ca The study found that reproduction in T. tubifex was a particularly sensitive endpoint. canada.caresearchgate.net The results were compared with two other dyes, Disperse Yellow 7 (DY7) and the solvent dye Sudan Red G (SRG). canada.caec.gc.ca While DY7 was the most toxic of the three, DO13 also demonstrated notable effects. canada.ca The study indicated that disperse dyes, in general, tended to affect embryogenesis (the development of the worm inside the cocoon). canada.caresearchgate.net

**Table 2: Chronic Toxicity of this compound to the Benthic Invertebrate *Tubifex tubifex***

| Test Compound | Endpoint | Duration | IC25 (μg/g dry weight) |

|---|---|---|---|

| This compound (DO13) | Young Production (Reproduction) | 28 days | 1.3 - 11.8 (Range with other tested dyes) canada.caresearchgate.net |

IC25: The concentration that causes a 25% inhibitory effect on the endpoint compared to the control.

The research highlighted that the parent dye compounds appeared to degrade readily under the test conditions, suggesting that the observed toxicity might be caused by the parent molecules, their degradation products, or a combination of both. canada.caec.gc.ca Given the observed effect concentrations, the study concluded that there could be a potential hazard to oligochaetes from these compounds. canada.caresearchgate.net

Development of Environmental Risk Assessment Models

Environmental risk assessments for substances like this compound are conducted by regulatory bodies to evaluate their potential harm to the environment. The Canadian government's screening assessment for Azo Disperse Dyes provides a framework for this evaluation. canada.cacanada.ca Due to their low water solubility and tendency to associate with organic matter, disperse dyes released into wastewater are expected to partition from the water column into sludge and, ultimately, into anaerobic sediments. canada.cacanada.ca

The risk assessment approach for this class of dyes considers their environmental fate, persistence, bioaccumulation potential, and ecotoxicity. canada.ca Azo Disperse Dyes are generally not readily biodegradable under aerobic conditions but can be degraded under the anaerobic conditions found in sediments. canada.cacanada.ca This degradation involves the cleavage of the azo bond, which releases aromatic amines. canada.ca

For the Azo Disperse Dyes group, a risk quotient analysis conducted on an analogue suggested a potential concern for aquatic organisms. canada.ca However, a separate part of the assessment also stated that based on preliminary soil and sediment toxicity studies on other azo substances, Azo Disperse Dyes are not expected to be harmful to soil or sediment-dwelling organisms at concentrations of 1000 mg/kg. canada.ca This highlights the complexity and sometimes conflicting data involved in broad chemical group assessments versus substance-specific studies.

The assessment framework also considers the relationship between molecular weight and toxicity. Preliminary data from chronic toxicity studies with the invertebrate Hyalella Azteca exposed to Disperse Yellow 7 and this compound suggested slightly higher toxicity for Disperse Yellow 7, which has a lower molecular weight. canada.ca Such structure-activity relationships are a component of risk assessment models for these dyes. Although this compound was not detected in a Canadian environmental monitoring project of wastewater effluents, the assessment notes that the future use of certain azo disperse dyes could be of concern due to their aquatic toxicity. canada.cacanada.ca

Sophisticated Analytical Methodologies for Disperse Orange 13 Quantification and Identification

Advanced Chromatographic Techniques

Chromatographic methods are paramount for separating Disperse Orange 13 from complex sample matrices, allowing for its unambiguous identification and quantification. Techniques such as liquid chromatography are often coupled with highly sensitive detectors to achieve the low detection limits required for environmental analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the trace analysis of disperse dyes, including this compound, in environmental samples. oup.comnih.govresearchgate.netresearchgate.net This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for detecting minute quantities of contaminants in complex matrices like industrial effluents and receiving waters. oup.comnih.govresearchgate.net

The typical workflow involves a sample preparation step, often solid-phase extraction (SPE), to concentrate the analyte and remove interfering substances from the water sample. oup.comresearchgate.net The extract is then injected into an LC system, commonly equipped with a C18 reversed-phase column, for chromatographic separation. The separated components are then introduced into the mass spectrometer.

For detection, the system is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. labrulez.comsciex.com In this mode, a specific precursor ion of the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. This process minimizes matrix effects and allows for confident identification and quantification even at very low concentrations. lcms.cz While specific MRM transitions for this compound are established during method development, the general parameters are based on the known behavior of similar disperse dyes.

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Creates charged ions from the analyte molecules for MS analysis. |

| LC Column | Reversed-phase (e.g., C18) | Separates the dye from other compounds based on hydrophobicity. |

| Mobile Phase | Gradient of water and methanol/acetonitrile (often with formic acid) | Elutes the analytes from the LC column. oup.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. labrulez.comsciex.com |

| Limits of Quantification (LOQ) | Low ng/L to µg/L range | Demonstrates the method's ability to measure very low concentrations in environmental samples. oup.comnih.gov |

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is another widely used method for the analysis of synthetic dyes. mdpi.comresearchgate.net This technique is robust and provides reliable quantification for various applications. The separation principle is similar to that of LC-MS/MS, typically utilizing a reversed-phase column and a gradient elution program.

The key feature of this method is the DAD, which records the UV-Visible spectrum for the analyte as it elutes from the column. This allows for the quantification of this compound by measuring its absorbance at its specific wavelength of maximum absorbance (λmax) and provides spectral information that aids in its identification. For this compound, the characteristic absorbance peak is observed at approximately 427 nm. researchgate.netijltemas.in While generally less sensitive than LC-MS/MS, HPLC-DAD is a cost-effective and highly effective technique for analyzing samples with higher concentrations of the dye. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Environmental Samples

Spectrophotometric and Electrochemical Approaches

Beyond chromatography, other analytical techniques are valuable for specific applications, such as monitoring reaction kinetics or developing rapid screening tools.

UV-Visible spectrophotometry is a fundamental analytical technique for studying the kinetics of dye decolorization. researchgate.netijltemas.in In the case of this compound, this method is used to monitor its degradation during oxidative processes. The principle relies on Beer-Lambert's law, where the absorbance of the dye solution is directly proportional to its concentration.

In a typical kinetic study, the reaction is initiated, and the absorbance of the solution is measured over time at the dye's maximum absorbance wavelength (λmax), which for this compound is 427 nm. researchgate.netijltemas.in By observing the decrease in absorbance, the rate of decolorization can be calculated. Kinetic runs are often performed under pseudo-first-order conditions, where the concentration of the oxidizing agent is much greater than that of the dye, to simplify the rate law determination. researchgate.netijltemas.in

Research on the oxidative decolorization of this compound by oxidants like chloramine-T (CAT) and bromamine-T (BAT) has utilized this method to determine key kinetic parameters. researchgate.netijltemas.in

| Parameter | Finding |

|---|---|

| Analytical Wavelength (λmax) | 427 nm |

| Reaction Order (vs. This compound) | First-order |

| Reaction Order (vs. Oxidant [CAT/BAT]) | First-order |

| Reaction Stoichiometry (DO13:Oxidant) | 1:4 |

| Relative Rate | Oxidation with BAT is ~2 times faster than with CAT. |

Emerging research focuses on the development of electrochemical sensors for the rapid and sensitive detection of synthetic dyes, including this compound. researchgate.netmdpi.com These strategies leverage the redox properties of the dye molecule. An electrochemical sensor generates a measurable electrical signal (such as current) that is proportional to the concentration of the target analyte when a potential is applied. mdpi.com

The development of these sensors often involves modifying the electrode surface with materials like carbon nanotubes, graphene, or specific polymers to enhance the sensor's sensitivity, selectivity, and stability. researchgate.net For azo dyes like this compound, the electrochemical reaction often involves the reduction or oxidation of the azo group (-N=N-). While still a developing field, electrochemical sensing holds significant promise for creating portable, cost-effective, and real-time monitoring devices for this compound in various applications. researchgate.netmdpi.com

Advanced Functional Applications and Emerging Research Frontiers for Disperse Orange 13

Optoelectronic Applications

The distinct molecular structure of Disperse Orange 13 makes it a candidate for various optoelectronic devices. Its ability to interact with light and influence the electronic properties of host materials is at the core of this research.

Guest-host polymer systems incorporating this compound have shown significant promise for nonlinear optical (NLO) applications. aip.org These systems are critical for developing technologies like optical switching and optical limiting devices. researchgate.net In these composites, the DO13 dye (guest) is dispersed within a polymer matrix (host), such as Poly(N-vinylcarbazole) (PVK). researchgate.net

Research using the Z-scan technique at a wavelength of 532 nm has demonstrated that DO13 possesses potent third-order NLO properties. researchgate.net Studies comparing PVK/DO13 with similar systems containing Disperse Orange 3 (DO3) and Disperse Orange 25 (DO25) revealed that the PVK/DO13 composite exhibits superior NLO characteristics. researchgate.net Specifically, it showed the highest values for the nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and the third-order nonlinear susceptibility (χ⁽³⁾). researchgate.net The magnitude of these nonlinear properties was also found to increase with higher concentrations of the DO13 dye in the polymer host. researchgate.net These findings underscore the potential of DO13-based materials for fabricating advanced photonic devices. researchgate.net

Table 1: Comparative Nonlinear Optical (NLO) Properties of Disperse Dyes in a PVK Host Polymer System

| Guest-Host System | Nonlinear Refractive Index (n₂) | Nonlinear Absorption (β) | Third-Order Susceptibility (χ⁽³⁾) | Performance Rank |

|---|---|---|---|---|

| PVK/DO13 | Largest Value | Largest Value | Largest Value | 1 |

| PVK/DO25 | Intermediate Value | Intermediate Value | Intermediate Value | 2 |

| PVK/DO3 | Smallest Value | Smallest Value | Smallest Value | 3 |

The field of organic photovoltaics is actively exploring new materials to improve power conversion efficiency (PCE) and light absorption. This compound has been identified as a promising base structure for creating new dyes for organic solar cells (OSCs). alayen.edu.iqcore.ac.uk While DO13 itself has favorable characteristics like good photostability and ease of preparation, its performance in OSCs can be significantly enhanced through molecular engineering. alayen.edu.iq

One research direction involves modifying the DO13 molecular structure by adding functional groups such as thiadiazole, thiophene, and oxadiazole. alayen.edu.iq These modifications are designed to improve the dye's optical and electronic properties. alayen.edu.iq Theoretical studies using density functional theory (DFT) calculations have shown that these new derivative structures exhibit enhanced light absorption within the visible spectrum. alayen.edu.iq For instance, the maximum absorption wavelength (λmax) of the modified dyes was shifted to values between 454 nm and 497 nm, and the absorption intensity was significantly increased compared to the original DO13 molecule. alayen.edu.iq These results suggest that engineered DO13 derivatives could serve as effective materials in the active layer of organic solar cells, contributing to more efficient energy conversion. alayen.edu.iq

Table 2: Calculated Enhancement of Optical Properties for Modified this compound Dyes

| Dye Structure | Added Molecular Group | Maximum Absorption Wavelength (λmax) | Relative Absorption Increase |

|---|---|---|---|

| This compound (Base) | None | ~430-454 nm | 1.00x |

| DO13-1 | Thiadiazole | 454.670 nm | > 1x |

| DO13-2 | Oxadiazole | Not specified | > 1x |

| DO13-3 | Thiophene | 496.760 nm | ~1.86x |

This table summarizes the findings of a study aimed at improving DO13 for solar cell applications by designing new derivative structures. The results indicate a significant enhancement in light absorption properties. alayen.edu.iq

Exploration of Nonlinear Optical (NLO) Properties in Guest-Host Polymer Systems

Photoinduced Phenomena and Material Interactions

When embedded in polymer matrices, this compound interacts with light to produce reversible changes in the material's optical properties. These photoinduced phenomena are driven by molecular-level transformations of the dye.

The study of reversible photodegradation and self-healing in dye-doped polymers is an active area of research, as these properties are crucial for developing durable optical materials. However, investigations into these specific mechanisms have predominantly focused on other dyes, most notably Disperse Orange 11 (DO11), which has been shown to exhibit significant self-healing capabilities in PMMA. researchgate.netresearchgate.net While this compound has been incorporated into studies involving self-healing systems, its role has often been as a passive dye for visualization or characterization of microcapsules rather than as the active healing agent itself. researchgate.net The detailed mechanisms of inherent reversible photodegradation and self-healing for this compound within a polymer matrix are not extensively documented in the reviewed scientific literature.

This compound, as an azobenzene (B91143) derivative, can undergo reversible photoisomerization, a process that forms the basis for its photo-orientation and dynamic dichroism characteristics in polymer films. aip.org This involves the molecule switching between its more stable trans and less stable cis isomeric states upon irradiation with light. aip.org

Studies on DO13 dispersed in a poly(methyl methacrylate) (PMMA) host have shown that this isomerization can be induced efficiently through a two-photon absorption (TPA) process using a pulsed infrared laser. aip.org This nonlinear absorption process leads to both photoisomerization and some photobleaching, resulting in a measurable photo-orientation of the dye molecules. aip.org The dynamics of this orientation can be investigated in real-time by measuring the changes in dichroic absorbance. aip.org This induced anisotropy, or dichroism, confirms that the dye molecules can be selectively oriented within the polymer by polarized light. aip.org

Further research has explored photoinduced birefringence (a form of dichroism) in systems where DO13 is hydrogen-bonded to a poly(4-vinylpyridine) (P4VP) block in a copolymer. These materials exhibited significant optically induced birefringence, with a remnant birefringence of approximately 90% observed in the P4VP matrix, indicating a high degree of stable orientation. Similar induced dichroism was noted in early studies where DO13 was attached to a poly-L-glutamic acid polypeptide backbone. dtic.mil The ability to control the alignment of DO13 molecules with light makes these guest-host systems promising for applications in optical data storage and optically controlled elements.

Regulatory Science and Policy Implications for Disperse Orange 13

Analysis of International and National Regulatory Frameworks for Azo Dyes

The regulation of azo dyes, including Disperse Orange 13, is primarily driven by the potential health risks associated with the cleavage of the azo bond, which can release carcinogenic aromatic amines. tandfonline.com A complex web of international and national regulations governs the use of these dyes in consumer products, particularly textiles and leather goods that have direct and prolonged skin contact. fao.orgblcleathertech.com

International Frameworks:

A dominant force in chemical regulation is the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) No 1907/2006. qima.com Entry 43 of Annex XVII to REACH is particularly relevant, as it restricts the use of azo dyes that can release any of the 22 specified aromatic amines in concentrations exceeding 30 parts per million (ppm) in textile and leather articles. atslab.comhktdc.comcpsclab.com While this compound itself is not explicitly listed in all restricted substance lists, its classification as an azo dye means it falls under the purview of these regulations if it is found to cleave into one of the banned amines. mst.dkregatta.com Additionally, voluntary eco-labeling standards like OEKO-TEX® further restrict the use of certain allergenic disperse dyes, providing another layer of consumer protection. nih.gov

National Regulations:

United States: There is no explicit federal ban on "azo dyes" as a category. compliancegate.com Instead, regulations focus on the harmful aromatic amines that can be derived from them. compliancegate.com The Consumer Product Safety Commission (CPSC) has the authority to regulate hazardous substances in consumer products. satra.com Furthermore, state-specific legislation like California's Proposition 65 requires warning labels for products containing chemicals known to cause cancer, which includes several aromatic amines that can be byproducts of azo dyes. compliancegate.comleatherusa.orgsatra.com

China: The GB standards regulate azo dyes, and manufacturers must ensure their products comply with these regulations to be sold in the Chinese market. blcleathertech.com

Other Nations: Major textile-producing countries such as India, Japan, and Vietnam have also implemented bans and restrictions on azo dyes that can form carcinogenic amines, reflecting a global trend towards stricter chemical management in consumer goods. cpsclab.comleatherusa.org

The following table provides a summary of key regulatory frameworks and their relevance to azo dyes like this compound.

| Regulation/Standard | Jurisdiction | Key Provisions Related to Azo Dyes | Relevance to this compound |

| REACH (EC) No 1907/2006 | European Union | Restricts azo dyes in textiles/leather that cleave to form specific carcinogenic aromatic amines above 30 ppm. uark.edu | Subject to restriction if it releases listed amines. |

| California Proposition 65 | USA (California) | Requires warnings for exposure to listed carcinogenic chemicals, including certain aromatic amines. leatherusa.org | Products containing it may require a warning label if it leads to exposure to a listed amine. |

| Consumer Product Safety Improvement Act (CPSIA) | USA | Regulates hazardous substances in children's products. qima.com | Could be restricted if deemed a hazardous substance. |

| China GB Standards | China | Prohibits azo dyes that can release specific carcinogenic aromatic amines. blcleathertech.com | Use is restricted if it can cleave to form banned amines. |